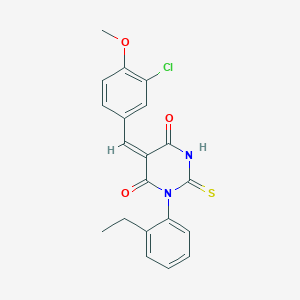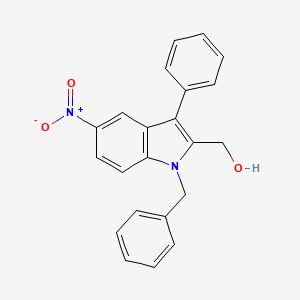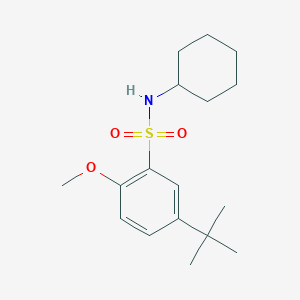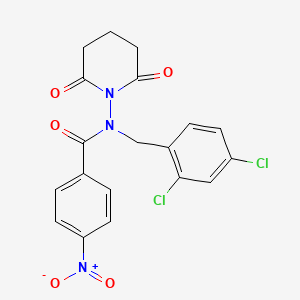![molecular formula C23H23ClN2O3S B5070182 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as "TAK-659" and has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
作用機序
The mechanism of action of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide is based on its inhibition of BTK. BTK is a key enzyme involved in the activation of B cells and other immune cells. It plays a critical role in the signaling pathways that lead to B cell activation, proliferation, and survival. By inhibiting BTK, 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide suppresses B cell activation and proliferation, leading to the suppression of autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide are primarily related to its inhibition of BTK. By inhibiting BTK, 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide suppresses B cell activation and proliferation, leading to the suppression of autoimmune disorders and B cell malignancies. In addition, 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the advantages of using 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide in lab experiments is its specificity for BTK. This specificity allows for the selective inhibition of B cell activation and proliferation, which is beneficial in the study of autoimmune disorders and B cell malignancies. However, one of the limitations of using 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide. One potential direction is the investigation of its use in combination with other drugs for the treatment of autoimmune disorders and B cell malignancies. Another potential direction is the study of its effects on other signaling pathways and immune cells, which may lead to the identification of new therapeutic targets. Finally, the development of new formulations of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide with improved solubility and bioavailability may increase its potential for use in clinical settings.
合成法
The synthesis of 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-methylbenzylamine to form 4-chloro-N-(2-methylbenzyl)benzamide. The second step involves the reaction of the intermediate product with 3,4-dimethylaniline and sulfur dioxide to form 4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide. The final product is obtained through purification by column chromatography.
科学的研究の応用
4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of autoimmune disorders and B cell malignancies.
特性
IUPAC Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-8-10-20(12-17(15)3)26-30(28,29)22-13-18(9-11-21(22)24)23(27)25-14-19-7-5-4-6-16(19)2/h4-13,26H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSBRELHZDJISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)


![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5070149.png)
![1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B5070150.png)
![ethyl (2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5070155.png)

![2,4-dichloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070170.png)
![6-(4-morpholinyl)-N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5070178.png)
![1-[(4-chlorophenyl)sulfonyl]-4-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}piperazine](/img/structure/B5070197.png)
